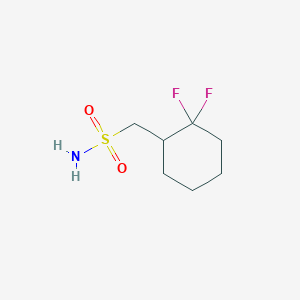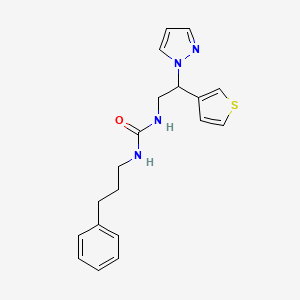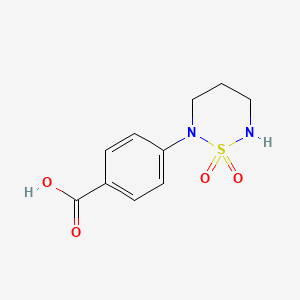
N-(1-cyano-3-methylbutyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-3-methylbutyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a potent agonist of the cannabinoid receptors CB1 and CB2 and is commonly used as a research chemical in scientific studies.
Mécanisme D'action
N-(1-cyano-3-methylbutyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide acts as a full agonist of the CB1 and CB2 receptors, which are G protein-coupled receptors that are primarily located in the central nervous system and immune system, respectively. Activation of these receptors by this compound leads to a variety of cellular responses, including the inhibition of adenylate cyclase and the activation of mitogen-activated protein kinases.
Biochemical and Physiological Effects:
This compound has been shown to produce a variety of biochemical and physiological effects, including alterations in pain perception, appetite regulation, and immune function. It has also been shown to produce psychoactive effects similar to those of THC, the primary psychoactive component of cannabis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyano-3-methylbutyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide in lab experiments is its high potency and selectivity for CB1 and CB2 receptors, which allows researchers to study the effects of synthetic cannabinoids on specific physiological processes. However, one limitation of using this compound is its potential for abuse and dependence, which can make it difficult to obtain and use in lab settings.
Orientations Futures
There are several future directions for research on N-(1-cyano-3-methylbutyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide and other synthetic cannabinoids, including the development of new compounds with improved selectivity and potency for CB1 and CB2 receptors, as well as the investigation of the long-term effects of synthetic cannabinoid use on the endocannabinoid system and overall health. Additionally, research is needed to better understand the mechanisms underlying the psychoactive effects of synthetic cannabinoids and to develop new treatments for synthetic cannabinoid abuse and dependence.
Méthodes De Synthèse
N-(1-cyano-3-methylbutyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is synthesized using a multistep process that involves the reaction of 1-pentyl-3-(4-methoxyphenyl)acetyl chloride with 3-methylbutanenitrile in the presence of a base. The resulting product is then treated with hydrazine to form the pyrazole ring, which is then carboxylated to form the final product.
Applications De Recherche Scientifique
N-(1-cyano-3-methylbutyl)-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide has been used extensively in scientific research to study the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to have a high affinity for both CB1 and CB2 receptors, which are involved in a variety of physiological processes, including pain perception, appetite regulation, and immune function.
Propriétés
IUPAC Name |
N-(1-cyano-3-methylbutyl)-1-(4-methoxyphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-12(2)10-13(11-18)19-17(22)16-8-9-21(20-16)14-4-6-15(23-3)7-5-14/h4-9,12-13H,10H2,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNKYDPEPWGEMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)C1=NN(C=C1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dichlorophenyl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2828131.png)

![N-(4-(2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2828135.png)
![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(cyclopropylcarbonyl)amino]propanoate](/img/structure/B2828136.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide hydrochloride](/img/structure/B2828143.png)

![2-Chloro-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B2828146.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2828148.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2828149.png)
![3-[cyclohexyl(methyl)sulfamoyl]-N-(3,4-dichlorophenyl)-4-fluorobenzamide](/img/structure/B2828150.png)
![(2-Fluorophenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2828151.png)
![(2S)-3-(4-Cyano-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2828152.png)